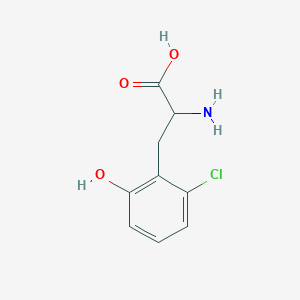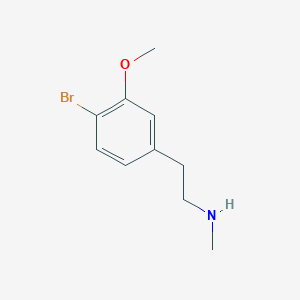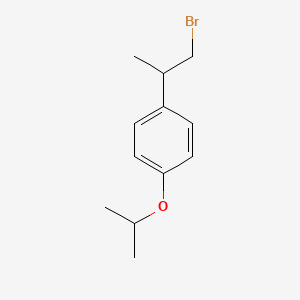
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It features a benzene ring substituted with a bromopropyl group and an isopropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-isopropoxybenzene with 1-bromopropane in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent like diethyl ether under reflux conditions. The product is then purified through standard techniques such as distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Applications De Recherche Scientifique
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine atom can be readily substituted, making it a versatile intermediate.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound can be used to study the effects of brominated aromatic compounds on biological systems.
Mécanisme D'action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-isopropoxybenzene involves its interaction with various molecular targets. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This property allows the compound to modify biological molecules, potentially affecting their function. The isopropoxy group can also interact with hydrophobic regions of proteins or membranes, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Bromopropan-2-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(1-Bromopropan-2-yl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(1-Bromopropan-2-yl)benzene: Lacks the isopropoxy group, making it less hydrophobic.
Uniqueness
1-(1-Bromopropan-2-yl)-4-isopropoxybenzene is unique due to the presence of both a bromine atom and an isopropoxy group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C12H17BrO |
|---|---|
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
1-(1-bromopropan-2-yl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-9(2)14-12-6-4-11(5-7-12)10(3)8-13/h4-7,9-10H,8H2,1-3H3 |
Clé InChI |
BIDNHILVEVYLKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


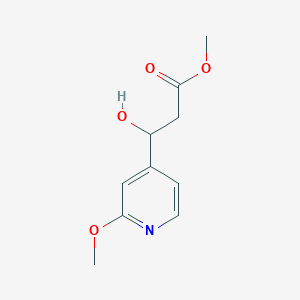
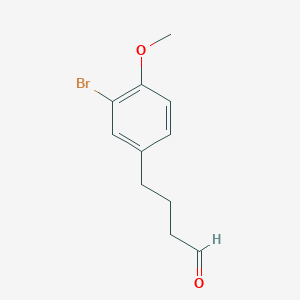
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13548670.png)
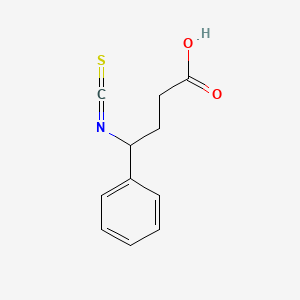
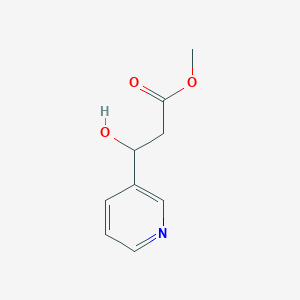
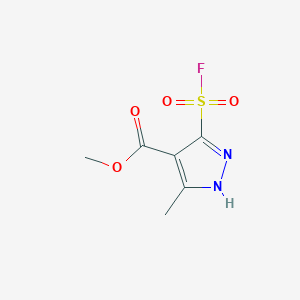
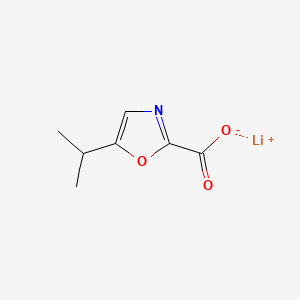
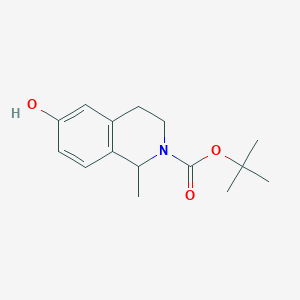
![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
